Colchicine Methanethiosulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

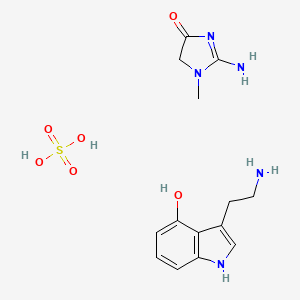

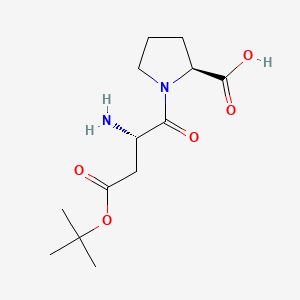

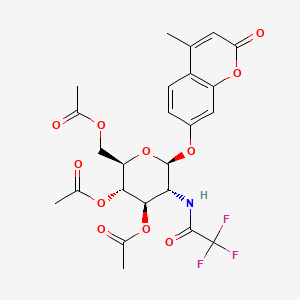

Colchicine Methanethiosulfonate is a derivative of colchicine, a well-known alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). Colchicine has been widely used for its anti-inflammatory properties, particularly in the treatment of gout and familial Mediterranean fever. This compound is a modified form of colchicine, designed to enhance its pharmacological properties and reduce toxicity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Colchicine Methanethiosulfonate typically involves the thiomethylation of colchicine. This process includes the introduction of a methanethiosulfonate group to the colchicine molecule. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, the thiomethylation can be achieved using methanethiosulfonate reagents under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes to accommodate large-scale manufacturing. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistent quality and yield. The process also involves rigorous purification steps to remove any impurities and ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Colchicine Methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .

Aplicaciones Científicas De Investigación

Colchicine Methanethiosulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a probe to study reaction mechanisms.

Biology: It is employed in cell biology to study microtubule dynamics and cell division.

Medicine: It has potential therapeutic applications in treating inflammatory diseases and certain types of cancer.

Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry .

Mecanismo De Acción

The primary mechanism of action of Colchicine Methanethiosulfonate involves the disruption of microtubule polymerization. This is achieved by binding to tubulin, a protein that forms microtubules, thereby inhibiting its polymerization into microtubules. This disruption affects various cellular processes, including cell division, intracellular transport, and signal transduction. Additionally, this compound modulates inflammatory pathways by inhibiting the activation of the NLRP3 inflammasome and reducing the production of pro-inflammatory cytokines .

Comparación Con Compuestos Similares

Colchicine: The parent compound, known for its anti-inflammatory properties.

Thiocolchicoside: A derivative with enhanced muscle relaxant properties.

Demecolcine: A less toxic derivative used in cancer treatment .

Uniqueness: Colchicine Methanethiosulfonate stands out due to its modified structure, which enhances its pharmacological properties while reducing toxicity. Its ability to disrupt microtubule polymerization and modulate inflammatory pathways makes it a valuable compound in both research and therapeutic applications .

Propiedades

IUPAC Name |

3-methylsulfonylsulfanyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO8S2/c1-30-19-9-7-15-16(13-18(19)26)17(25-21(27)10-11-34-35(5,28)29)8-6-14-12-20(31-2)23(32-3)24(33-4)22(14)15/h7,9,12-13,17H,6,8,10-11H2,1-5H3,(H,25,27)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMCZFBQMMHSRF-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652528 |

Source

|

| Record name | S-(3-Oxo-3-{[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}propyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217821-52-7 |

Source

|

| Record name | S-(3-Oxo-3-{[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]amino}propyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Trimethylammonium)ethyl]maleimide Chloride](/img/structure/B561837.png)

![(1R,2S,6S,7S,9R)-7-methoxy-12,12-dimethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecan-4-one](/img/structure/B561842.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)